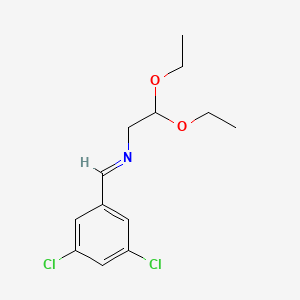

(Z)-1-(3,5-Dichlorophenyl)-N-(2,2-diethoxyethyl)methanimine

Cat. No. B8321501

M. Wt: 290.18 g/mol

InChI Key: QLPUTPLSFBYUJO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07998977B2

Procedure details

The 2,2-Diethoxy-ethylamine (1852.5 g; 1.00 equiv; 13.63 moles), 3,5-dichloro-benzaldehyde (2453 g; 1.00 equiv; 13.60 moles), and Toluene (12 L) is charged to a 22 L flask equipped with a Dean Stark trap, condenser, nitrogen inlet, overhead stirring, and thermocouple. The light yellow reaction is warmed to reflux. Solvent begins distilling at 88° C. A total of ˜650 mL distillate (˜240 mL of water) is collected. The temperature is increased to 114° C. during the distillation. NMR after 2 hr at reflux shows the product. The heat is shut off after 2.5 hr. The solution is gravity filtered into a carboy through fluted filter paper to remove a few particulates (including a small section of glass tubing, which is most likely from the 3,5-dichloro-benzaldehyde). The filtered solution is concentrated using Buchi flask with the water bath set at 45° C. Once the solvent stops coming over, the temperature is increased to 70° C. with full vacuum and held for ˜1.5 hr to remove any residual toluene. The weight of (3,5-Dichloro-benzylidene)-(2,2-diethoxy-ethyl)-amine is 4059.3 g (102.9% of theory). Mass Spectrum (LCMS) m/z=291.2) (M+H+)

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[CH:14]=O>C1(C)C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[CH:14]=[N:6][CH2:5][CH:4]([O:7][CH2:8][CH3:9])[O:3][CH2:1][CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1852.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CN)OCC

|

|

Name

|

|

|

Quantity

|

2453 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=O)C=C(C1)Cl

|

|

Name

|

|

|

Quantity

|

12 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

114 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

overhead stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a Dean Stark trap, condenser, nitrogen inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The light yellow reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is warmed to reflux

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Solvent begins distilling at 88° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A total of ˜650 mL distillate (˜240 mL of water) is collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

NMR after 2 hr at reflux

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered into a carboy

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

through fluted filter paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a few particulates (

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtered solution is concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set at 45° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is increased to 70° C. with full vacuum

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held for ˜1.5 hr

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any residual toluene

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC=1C=C(C=NCC(OCC)OCC)C=C(C1)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |